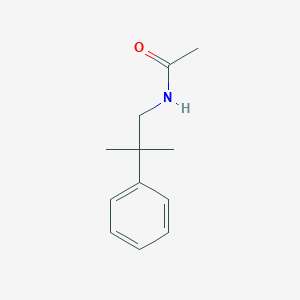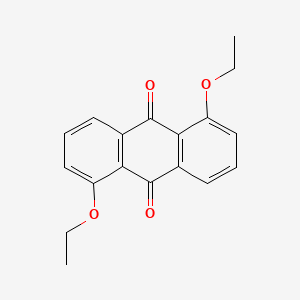
1,5-Diethoxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diethoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. It is characterized by the presence of two ethoxy groups at the 1 and 5 positions and two ketone groups at the 9 and 10 positions on the anthracene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Diethoxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the reaction of anthracene with ethyl iodide in the presence of a strong base, followed by oxidation to introduce the ketone groups at the 9 and 10 positions. The reaction conditions typically include:
Reagents: Anthracene, ethyl iodide, strong base (e.g., sodium hydride)
Solvent: Anhydrous dimethylformamide (DMF)
Temperature: Elevated temperatures (e.g., 80-100°C)
Oxidizing Agent: Potassium permanganate or chromium trioxide
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Formation of anthraquinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of dihydroxyanthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,5-Diethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a photosensitizing agent for diaryl iodonium salts and as a sensitizing dye.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the preparation of polymetallic complexes through selective pi-coordination.
Mecanismo De Acción
The mechanism of action of 1,5-Diethoxyanthracene-9,10-dione involves its ability to participate in electron transfer reactions. In photochemical processes, the compound can undergo photooxidation, leading to the formation of reactive intermediates that can interact with molecular targets such as DNA or proteins . The molecular pathways involved include:
Electron Transfer: Formation of radical cations and subsequent deethylation.
Photochemical Reactions: Interaction with diphenyliodonium salts and other photoreactive agents.
Comparación Con Compuestos Similares
1,5-Diethoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
9,10-Anthraquinone: Lacks the ethoxy groups and has different reactivity and applications.
1,5-Dihydroxyanthraquinone: Contains hydroxyl groups instead of ethoxy groups, leading to different chemical properties and uses.
Amino- and Diamino-9,10-Anthracenedione Derivatives: These compounds have amino groups, which impart unique biological activities and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups, which enable distinct chemical reactions and applications compared to other anthraquinone derivatives.
Propiedades
Número CAS |
22924-22-7 |
|---|---|
Fórmula molecular |
C18H16O4 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
1,5-diethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O4/c1-3-21-13-9-5-7-11-15(13)17(19)12-8-6-10-14(22-4-2)16(12)18(11)20/h5-10H,3-4H2,1-2H3 |
Clave InChI |
RRRRZDVJLWPWII-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


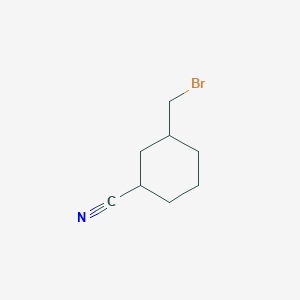
![O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14007911.png)


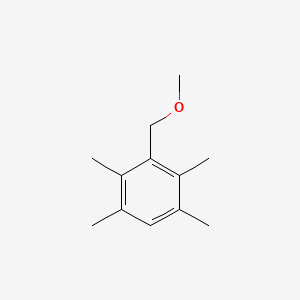
![n-{3-Hydroxy-1-[4-(methylsulfanyl)phenyl]-1-oxopropan-2-yl}acetamide](/img/structure/B14007945.png)
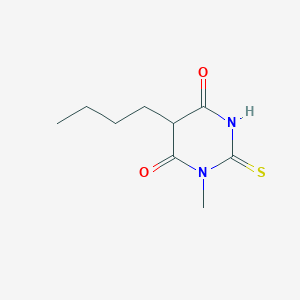

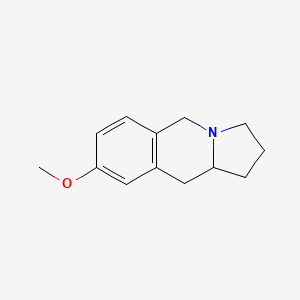
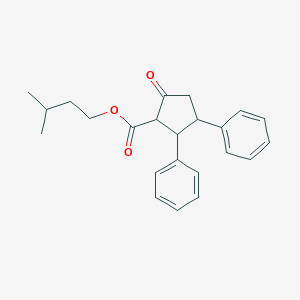

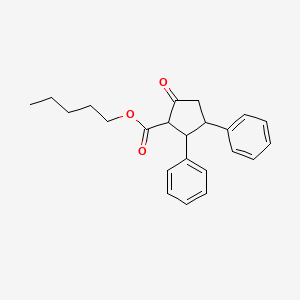
![3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14007987.png)
